Viral polymerase-IN-1 (hydrochloride)

Description

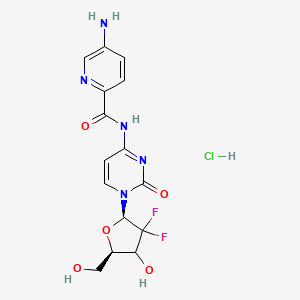

Viral polymerase-IN-1 hydrochloride is a nucleoside analog derived from Gemcitabine, a chemotherapeutic agent. It exhibits broad-spectrum antiviral activity by targeting viral RNA-dependent RNA polymerases (RdRp), critical enzymes for viral replication. The compound inhibits influenza A and B viruses with IC90 values ranging from 11.4 to 15.9 μM and demonstrates efficacy against SARS-CoV-2 by disrupting viral RNA replication and transcription .

Properties

Molecular Formula |

C15H16ClF2N5O5 |

|---|---|

Molecular Weight |

419.77 g/mol |

IUPAC Name |

5-amino-N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pyridine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C15H15F2N5O5.ClH/c16-15(17)11(24)9(6-23)27-13(15)22-4-3-10(21-14(22)26)20-12(25)8-2-1-7(18)5-19-8;/h1-5,9,11,13,23-24H,6,18H2,(H,20,21,25,26);1H/t9-,11?,13-;/m1./s1 |

InChI Key |

WYFKQNWSWILBHM-KMEZYYABSA-N |

Isomeric SMILES |

C1=CC(=NC=C1N)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C(C([C@H](O3)CO)O)(F)F.Cl |

Canonical SMILES |

C1=CC(=NC=C1N)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Viral polymerase-IN-1 (hydrochloride) involves the derivatization of Gemcitabine. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the modification of the nucleoside structure to enhance its antiviral activity .

Industrial Production Methods

Industrial production methods for Viral polymerase-IN-1 (hydrochloride) are not extensively documented in public literature. Typically, such compounds are produced through a series of chemical reactions involving nucleoside analogs, followed by purification and crystallization processes to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Viral polymerase-IN-1 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction can modify the nucleoside structure, potentially enhancing its antiviral properties.

Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from these reactions are modified nucleoside analogs with enhanced antiviral activity. These products are then further processed to obtain the final hydrochloride salt form .

Scientific Research Applications

Viral polymerase-IN-1 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.

Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.

Medicine: Investigated for its potential use in treating viral infections, particularly influenza and SARS-CoV-2.

Industry: Utilized in the development of antiviral drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Viral polymerase-IN-1 (hydrochloride) involves its incorporation into viral RNA during replication. This incorporation disrupts the synthesis process, preventing the virus from proliferating. The compound targets the viral RNA-dependent RNA polymerase, acting as a competitive inhibitor or alternative substrate, thereby inhibiting viral RNA synthesis and replication .

Comparison with Similar Compounds

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 419.77 g/mol |

| Formula | C15H16ClF2N5O5 |

| CAS Number | 2367587-02-6 |

Its mechanism involves incorporation into nascent viral RNA, leading to chain termination or error-prone replication , thereby reducing viral load .

Comparison with Similar Compounds

Limitations of Available Evidence :

The provided sources focus exclusively on Viral polymerase-IN-1 hydrochloride and lack direct comparative data with other antiviral compounds. However, based on its structural and mechanistic profile, the following general comparisons can be inferred:

Gemcitabine (Parent Compound)

- Structural Similarity : Viral polymerase-IN-1 retains Gemcitabine’s core structure but includes modifications (e.g., hydrochloride salt) to enhance solubility and antiviral specificity .

Remdesivir (SARS-CoV-2 RdRp Inhibitor)

- Mechanism : Both compounds inhibit RdRp, but Remdesivir acts as a prodrug requiring intracellular activation, while Viral polymerase-IN-1 is active in its administered form .

- Potency : Remdesivir’s IC50 for SARS-CoV-2 is ~0.77 μM, significantly lower than Viral polymerase-IN-1’s IC90 of ~15 μM, suggesting differences in target affinity .

Baloxavir Marboxil (Influenza Polymerase Inhibitor)

- Target Specificity : Baloxavir inhibits the PA subunit of influenza polymerase, whereas Viral polymerase-IN-1 targets the RdRp catalytic site .

- Resistance Profile : Baloxavir faces rapid resistance mutations (e.g., I38T), while Viral polymerase-IN-1’s mechanism may reduce resistance risk due to RNA chain termination .

Critical Research Findings and Data Tables

Antiviral Activity of Viral Polymerase-IN-1 Hydrochloride:

| Virus | IC90 (μM) | Mechanism of Action |

|---|---|---|

| Influenza A | 11.4–15.9 | RNA chain termination |

| Influenza B | 13.2–15.9 | Disruption of RNA transcription |

| SARS-CoV-2 | ~15 (estimated) | RdRp inhibition |

Advantages Over Competitors:

Dual Activity : Effective against both influenza and coronaviruses, unlike most RdRp inhibitors .

Low Cytotoxicity: No reported cytotoxicity in human cell lines at therapeutic doses .

Notes on Evidence Limitations

- The provided sources (TargetMol and 陶术生物) lack peer-reviewed data or head-to-head comparisons with other compounds.

- Critical parameters (e.g., pharmacokinetics, clinical trial data) are absent, limiting a comprehensive evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.